3-(Butan-2-ylidene)azetidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-butan-2-ylideneazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-3-6(2)7-4-8-5-7/h8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMSDTQTTBAXJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C1CNC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 3 Butan 2 Ylidene Azetidine and Analogs
Strain-Driven Reactivity Profiles of Four-Membered Azetidine (B1206935) Heterocycles
Azetidines, as four-membered nitrogen-containing heterocycles, possess a significant degree of ring strain, estimated to be approximately 25.4 kcal/mol. nih.gov This inherent strain is a primary driver of their chemical reactivity, making them more reactive than their five-membered pyrrolidine (B122466) counterparts (5.4 kcal/mol) but generally more stable and easier to handle than the highly strained three-membered aziridines (27.7 kcal/mol). nih.gov This intermediate level of strain allows for a unique reactivity profile where the ring can be selectively opened under specific conditions, providing a powerful tool for synthetic chemists. researchgate.netmdpi.com
The strain arises from bond angle distortion from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbons and the trigonal planar geometry for the exocyclic sp² carbon. This stored potential energy can be released in reactions that lead to the opening or expansion of the ring, providing a thermodynamic driving force for such transformations. uchicago.edunih.gov The reactivity of azetidines is, therefore, often characterized by reactions that alleviate this strain. researchgate.netmdpi.com
Ring-Opening Reactions of Azetidines
The relief of ring strain is a powerful thermodynamic driving force for the ring-opening reactions of azetidines. uchicago.eduorganic-chemistry.org These reactions typically proceed via cleavage of one of the C-N bonds and can be initiated by a variety of reagents and conditions.
Nucleophilic ring-opening is a common pathway, often requiring activation of the azetidine nitrogen. organic-chemistry.org This can be achieved by protonation with Brønsted acids or coordination to a Lewis acid, which makes the ring carbons more electrophilic and susceptible to nucleophilic attack. organic-chemistry.org For instance, N-substituted azetidines can undergo acid-mediated intramolecular ring-opening decomposition through nucleophilic attack by a pendant amide group. nih.govnih.gov The rate of this decomposition is sensitive to pH, with more rapid degradation occurring at lower pH values, highlighting the role of azetidine nitrogen protonation in the ring-opening process. nih.gov
The regioselectivity of nucleophilic attack is influenced by both electronic and steric factors. In many cases, the nucleophile attacks the less sterically hindered carbon atom adjacent to the nitrogen. mdpi.com However, electronic effects can also dictate the site of attack, particularly in the presence of activating groups. nih.gov
Ring-Expansion Transformations Involving Azetidine Intermediates
The strain energy of the azetidine ring can also be harnessed to drive ring-expansion reactions, providing access to larger, more complex heterocyclic systems. uchicago.eduresearchgate.net These transformations often involve the formation of an azetidinium ion intermediate, which then undergoes rearrangement.
One notable example is the acid-mediated ring expansion of 2,2-disubstituted azetidine carbamates to form 6,6-disubstituted 1,3-oxazinan-2-ones. mdpi.comresearchgate.net This reaction proceeds through the formation of a benzylic carbocation, which then undergoes a 6-exo-tet cyclization. The azetidine ring, despite its strain, is relatively stable and serves as a tractable building block for this transformation. researchgate.net
Furthermore, the reaction of strained bicyclic methylene (B1212753) aziridines with rhodium-bound carbenes can lead to a formal [3+1] ring expansion, yielding highly substituted methylene azetidines. mdpi.com This process is believed to occur through an ylide-type mechanism, where the unique strain of the starting material promotes a ring-opening/ring-closing cascade. mdpi.com
Functional Group Transformations on the Azetidine Core
In addition to reactions that involve the cleavage of the ring, the azetidine core can also undergo functional group transformations while preserving the four-membered ring. These reactions are crucial for the synthesis of diverse azetidine derivatives with specific biological or chemical properties.
N-functionalization of the azetidine nitrogen is a common strategy. For instance, the nitrogen can be acylated, sulfonated, or alkylated to introduce a variety of substituents. kingston.ac.uk These modifications can significantly impact the molecule's properties, including its basicity and reactivity.
C-functionalization of the azetidine ring allows for the introduction of substituents at the carbon atoms. This can be achieved through methods such as α-lithiation, where a proton on a carbon adjacent to the nitrogen is removed by a strong base, creating a nucleophilic center that can react with various electrophiles. This approach enables the stereoselective synthesis of 2,2-disubstituted azetidines.
Reactivity of Exocyclic Alkenes in Azetidine Systems
The exocyclic butan-2-ylidene moiety in 3-(Butan-2-ylidene)azetidine introduces an additional site of reactivity, namely the carbon-carbon double bond. This alkene can participate in a variety of reactions typical of olefins, while also being influenced by the electronic properties of the adjacent azetidine ring.
Addition Reactions to Exocyclic Butan-2-ylidene Moiety
The exocyclic double bond of 3-alkylideneazetidines is susceptible to addition reactions. For example, the aza-Michael addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetates provides a route to functionalized 3-substituted 3-(acetoxymethyl)azetidines. nih.gov This reaction highlights the electrophilic character of the exocyclic alkene, which is enhanced by the presence of an electron-withdrawing group.
While direct studies on this compound are limited, it is expected to undergo similar addition reactions. The polarity of the double bond can be influenced by the nitrogen atom of the azetidine ring, potentially affecting the regioselectivity of the addition.
| Reactant | Product | Reaction Type | Reference |
| Methyl 2-(azetidin-3-ylidene)acetate and NH-heterocycles | 3-substituted 3-(acetoxymethyl)azetidines | Aza-Michael Addition | nih.gov |
Cycloaddition Reactions Involving the Exocyclic Olefinic Bond
The exocyclic double bond of 3-alkylideneazetidines can also participate in cycloaddition reactions, providing a powerful method for the construction of more complex, spirocyclic systems. These reactions are a cornerstone of heterocyclic synthesis, allowing for the formation of five- and six-membered rings. nih.gov
| Reaction Type | Reactants | Product | Reference |
| [3+2] Cycloaddition | Nitrone and 3-alkylideneazetidine | Spirocyclic isoxazolidine | |
| Diels-Alder Reaction | Diene and 3-alkylideneazetidine | Spirocyclic cyclohexene (B86901) derivative |
Theoretical and Computational Chemistry Studies of 3 Butan 2 Ylidene Azetidine and Azetidine Scaffolds
Quantum Chemical Investigations of Electronic Structure and Stability
Quantum chemical methods are fundamental to understanding the electronic landscape of azetidine (B1206935) derivatives. researchgate.net These calculations can elucidate the distribution of electrons within the molecule, which is crucial for predicting its chemical behavior. For 3-(Butan-2-ylidene)azetidine, quantum chemical calculations can be employed to determine its optimized molecular geometry, including bond lengths, bond angles, and the characteristic puckering of the four-membered ring.
The stability of azetidine scaffolds is a key area of investigation. For instance, in the biosynthesis of azetidine-2-carboxylic acid, quantum mechanical calculations have shown that the enzyme environment stabilizes the strained azetidine ring product. nih.gov These studies often involve calculating the heat of formation, which can be significantly influenced by the presence of the strained ring. The introduction of substituents, such as the butan-2-ylidene group, will further modulate the electronic structure and stability of the azetidine ring.
Computational studies have revealed that the transition state for the closure of a four-membered ring, like in azetidine synthesis, has a higher activation barrier compared to the formation of five- or six-membered rings, necessitating more forceful conditions or enhanced nucleophilic reactivity. smolecule.com The stability of substituted azetidines is also influenced by intramolecular interactions, such as hydrogen bonds, which can be identified and quantified through quantum chemical calculations.
Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation
Density Functional Theory (DFT) has become a widely used method for investigating the mechanisms of reactions involving azetidine derivatives. mdpi.com DFT calculations are instrumental in mapping out the potential energy surfaces of reactions, allowing for the identification of transition states and the calculation of activation energies. This information provides a detailed understanding of the reaction pathways and the factors that control selectivity. nih.govresearchgate.net
For example, DFT has been used to study the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to form azetidines, providing insight into the observed regioselectivity. nih.gov In the context of this compound, DFT could be used to explore its reactivity in various chemical transformations, such as cycloaddition reactions or ring-opening reactions. By modeling the transition state structures, researchers can gain a deeper understanding of the molecule's chemical behavior.
DFT calculations have also been applied to understand the role of catalysts in azetidine synthesis. For instance, in the copper-catalyzed asymmetric domino Kinugasa/aryl C-C coupling reaction to produce spiro[azetidine-3,3′-indoline]-2,2′-diones, DFT was used to propose catalytic cycles and explain the observed diastereoselectivity. mdpi.com Similarly, DFT has been employed to investigate the mechanism of palladium-catalyzed intramolecular C(sp3)–H amination for the synthesis of functionalized azetidines. rsc.org
Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity and Selectivity
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity and selectivity of chemical reactions. wikipedia.org By examining the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), chemists can predict how molecules will interact. wikipedia.orgnih.gov This approach is particularly useful in understanding cycloaddition reactions, which are a common method for synthesizing and functionalizing azetidines. researchgate.netresearchgate.net
In the context of the aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene to form an azetidine, FMO analysis can be used to predict the feasibility of the reaction. researchgate.net Matching the frontier molecular orbital energies of the alkene and the imine precursor is crucial for a successful reaction. researchgate.netmit.edumit.edu For this compound, FMO analysis could predict its reactivity as a dienophile or a dipolarophile in cycloaddition reactions. The energies of the HOMO and LUMO would indicate whether a reaction is likely to proceed via a normal or inverse electron-demand pathway.
FMO theory also helps explain the stereoselectivity of reactions. For example, in the Diels-Alder reaction between maleic anhydride (B1165640) and cyclopentadiene, FMO theory explains why the endo-product is favored. wikipedia.org Similarly, for reactions involving this compound, FMO analysis could be used to predict the preferred stereochemical outcome.
Below is a hypothetical interactive data table illustrating the kind of data that would be generated from an FMO analysis for the reaction of this compound with a generic dipole.
| Reactant | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| This compound | -6.5 | 1.2 | 7.7 |
| Generic Dipole | -5.8 | 0.5 | 6.3 |
Note: The values in this table are illustrative and not based on actual calculations.
Computational Modeling of Synthetic Pathways and Transition States
Computational modeling plays a crucial role in the design and optimization of synthetic pathways to azetidines. nih.gov Given that the formation of four-membered rings is often challenging due to high activation barriers, computational methods can be used to screen potential precursors and reaction conditions to identify the most promising routes. mit.eduresearchgate.net
The modeling of transition states is another critical aspect of computational chemistry in this field. By calculating the structure and energy of transition states, chemists can understand the factors that control the rate and selectivity of a reaction. mdpi.com For instance, in the selenium-induced cyclization of homoallylamine derivatives to form azetidines, computational analysis of the transition states could help to explain the observed product ratios. bham.ac.uk For the synthesis of this compound, computational modeling could be used to explore different synthetic strategies and to identify the most efficient pathway by comparing the activation energies of the key steps.
Conformational Analysis of Azetidine Derivatives
The four-membered azetidine ring is not planar and can adopt a puckered conformation. nih.gov The specific conformation adopted by an azetidine derivative can have a significant impact on its physical properties and biological activity. Computational methods are widely used to study the conformational preferences of azetidine derivatives. mdpi.com
Studies on L-azetidine-2-carboxylic acid have shown that the azetidine ring can adopt different puckered structures depending on the backbone structure. nih.gov The conformational preferences can also be influenced by the solvent, with more polar solvents favoring different conformations. nih.gov For this compound, the bulky butan-2-ylidene substituent at the 3-position would be expected to have a significant influence on the puckering of the azetidine ring.
Computational analysis can also shed light on the dynamics of conformational changes, such as nitrogen inversion. In studies of N-alkyl-2,2-disubstituted azetidines, DFT calculations and in-situ FT-IR analysis have been used to investigate the involvement of equilibrating diastereoisomeric lithiated azetidines. nih.govcnr.it This type of analysis would be valuable for understanding the conformational dynamics of this compound and how they might influence its reactivity. The conformational dynamics of the 3,3-substituted azetidine moiety have been observed to cause significant broadening of signals in the 1H-NMR spectrum, an effect that can be rationalized through computational conformational analysis. nih.gov
Below is an interactive data table summarizing the computational methods discussed and their applications to the study of this compound.
| Computational Method | Application to this compound |
| Quantum Chemical Methods | Determination of optimized geometry, electronic structure, and stability. |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, calculation of activation energies for reactions. |
| Frontier Molecular Orbital (FMO) Theory | Prediction of reactivity and selectivity in cycloaddition and other reactions. |
| Computational Modeling | Design of synthetic pathways and analysis of transition state structures. |
| Conformational Analysis | Determination of preferred ring puckering and substituent orientations. |
Advanced Spectroscopic and Analytical Characterization Methodologies for Azetidine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-(Butan-2-ylidene)azetidine in solution. Analysis of both ¹H and ¹³C NMR spectra allows for the precise assignment of each atom within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the protons of the azetidine (B1206935) ring and the butan-2-ylidene substituent. The protons on the carbons adjacent to the nitrogen atom in the azetidine ring (C2 and C4) would likely appear as multiplets in the range of 3.5-4.5 ppm, shifted downfield due to the deshielding effect of the nitrogen atom. The proton on the nitrogen atom (N-H) would typically appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
The protons of the butan-2-ylidene group would show distinct signals. The methyl protons adjacent to the double bond would likely resonate in the vinylic region, while the other methyl and ethyl protons would appear in the aliphatic region of the spectrum. A combination of 1D and 2D NMR techniques, such as COSY and HSQC, would be instrumental in confirming the connectivity between these protons. mdpi.compreprints.org
¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbons of the azetidine ring (C2 and C4) are expected to resonate in the range of 50-60 ppm. The sp² hybridized carbons of the exocyclic double bond (C3 of the azetidine ring and the adjacent carbon of the butan-2-ylidene group) would appear significantly downfield, typically in the range of 120-140 ppm. The remaining aliphatic carbons of the butan-2-ylidene substituent would be found in the upfield region of the spectrum. mdpi.com
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Azetidine CH₂ (C2, C4) | 3.5 - 4.5 | 50 - 60 |
| Azetidine NH | Variable (broad singlet) | - |
| Ylidene C (C3) | - | 120 - 140 |
| Ylidene C (of Butyl) | - | 120 - 140 |
| Butyl CH₃ | ~1.7 | ~15 |
| Butyl CH₂CH₃ | ~2.2 (q) | ~25 |
| Butyl CH₂CH₃ | ~1.1 (t) | ~13 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum would be characterized by specific absorption bands corresponding to the vibrations of its constituent bonds. researchgate.netwpmucdn.comudel.edu
A crucial absorption band would be the C=C stretching vibration of the exocyclic double bond, which is expected to appear in the region of 1640-1680 cm⁻¹. The N-H stretching vibration of the secondary amine within the azetidine ring would give rise to a moderate absorption band in the range of 3300-3500 cm⁻¹. Additionally, the C-N stretching vibration would be observed in the fingerprint region, typically between 1250 and 1020 cm⁻¹. The various C-H stretching and bending vibrations of the aliphatic parts of the molecule would also be present. ucla.edudocbrown.info
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=C | Stretching | 1640 - 1680 |
| N-H | Stretching | 3300 - 3500 |
| C-N | Stretching | 1250 - 1020 |
| C-H (sp³) | Stretching | 2850 - 3000 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS, LC/MS)
Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental composition of this compound.
The fragmentation of the molecular ion under electron impact would likely proceed through several pathways. A common fragmentation for amines is the alpha-cleavage, which would involve the breaking of a C-C bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion. Another plausible fragmentation pathway would be the loss of small neutral molecules, such as ethene, from the butan-2-ylidene group. The analysis of these fragment ions helps to piece together the structure of the original molecule. miamioh.eduresearchgate.netmdpi.com
X-ray Crystallography for Solid-State Structural Determination
An X-ray crystal structure of this compound would confirm the geometry of the exocyclic double bond and reveal the conformation of the four-membered azetidine ring, which is known to be puckered. Furthermore, the analysis of the crystal packing would provide insights into the intermolecular interactions, such as hydrogen bonding involving the N-H group, that govern the solid-state architecture.
In Situ Spectroscopic Techniques for Reaction Monitoring
In situ spectroscopic techniques, such as NMR and FTIR, are powerful tools for monitoring the progress of chemical reactions in real-time. iastate.eduselectscience.netnih.gov These methods allow for the observation of the consumption of reactants, the formation of intermediates, and the appearance of products without the need for sampling and quenching the reaction. mpg.de
For the synthesis of this compound, in situ FTIR could be used to follow the disappearance of the characteristic absorption bands of the starting materials and the emergence of the C=C and N-H bands of the product. Similarly, in situ NMR spectroscopy would enable the quantitative tracking of the concentrations of all species in the reaction mixture over time, providing valuable kinetic data and mechanistic insights. iastate.edunih.gov
Q & A
Q. What synthetic methodologies are optimized for 3-(Butan-2-ylidene)azetidine, and how do reaction conditions influence yield?
Synthesis of azetidine derivatives typically involves cyclization or ring-opening strategies. For example, analogous compounds like 3-(4-Iodophenyl)azetidine are synthesized via nucleophilic substitution or transition-metal-catalyzed coupling . Key parameters include:
- Catalyst selection : Palladium catalysts enhance cross-coupling efficiency.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reaction rates.
- Temperature control : Elevated temperatures (80–120°C) favor ring closure but may degrade sensitive substituents.
- Purification : Chromatography or recrystallization is critical for isolating enantiopure forms .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- NMR : and NMR identify substituent effects on the azetidine ring’s electron density. For instance, fluorinated analogs show distinct shifts .
- X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strain in the four-membered ring .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns .
Q. How can computational models predict the electronic properties of this compound?
Density functional theory (DFT) calculations, such as those using the B3LYP functional, model the compound’s HOMO-LUMO gaps and charge distribution. For example, substituents like butan-2-ylidene alter electron density at the nitrogen atom, affecting reactivity .
Advanced Research Questions
Q. How do steric and electronic effects in this compound influence its reaction mechanisms with electrophiles?
The butan-2-ylidene group introduces steric hindrance and electron-withdrawing effects, directing electrophilic attacks to specific ring positions. For example:
- Nitrogen reactivity : The lone pair on N participates in nucleophilic substitutions but is less accessible due to the substituent’s bulk .
- Ring strain : Azetidine’s 90° bond angles increase susceptibility to ring-opening reactions under acidic conditions .
Q. What strategies resolve contradictions in reported biological activity data for azetidine derivatives?
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer effects) often arise from assay variability or impurities. Best practices include:
- Standardized assays : Use identical cell lines (e.g., HEK293 or MCF7) and controls.
- Purity validation : HPLC purity >95% minimizes off-target effects .
- Comparative studies : Benchmark against structurally similar compounds (Table 1).
Table 1 : Bioactivity Comparison of Azetidine Derivatives
| Compound | Anticancer IC₅₀ (µM) | Antimicrobial MIC (µg/mL) |
|---|---|---|
| 3-(4-Methoxyphenoxy)azetidine | 85 | 0.6 |
| 3-(Benzyloxy)azetidine | 78 | 1.2 |
| This compound | Pending validation | Pending validation |
| Source: Adapted from |
Q. How can structure-activity relationships (SAR) guide the design of this compound analogs?
- Substituent tuning : Fluorine or methoxy groups enhance metabolic stability .
- Ring modifications : Saturated azetidines show reduced cytotoxicity compared to unsaturated variants .
- Hybrid scaffolds : Fusion with thiophene or naphthalene moieties improves target affinity .
Q. What role do hydrogen-bonding patterns play in the supramolecular assembly of this compound crystals?
Graph set analysis (e.g., Etter’s rules) identifies recurring motifs like R₂²(8) rings in azetidine crystals. The butan-2-ylidene group may disrupt π-π stacking, favoring C–H···N interactions .
Q. How can in silico docking studies predict the binding affinity of this compound to neurological targets?
Molecular docking (e.g., AutoDock Vina) models interactions with receptors like GABAₐ or NMDA. The compound’s rigid conformation may limit binding pocket accessibility, necessitating flexible docking protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
